Lipophilicity Shift: XLogP Comparison of 3,3-Disubstituted vs. Monosubstituted Azetidine Building Blocks
The target compound (XLogP3 = -0.3) is substantially more hydrophilic than its monosubstituted comparator tert-butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1, XLogP3 = 0.6), a difference of 0.9 log units driven by the addition of the hydroxymethyl group [1][2]. This shift moves the compound into a more favorable lipophilicity range for central nervous system (CNS) drug design (optimal XLogP ~1–3) when used as a building block, while still maintaining sufficient permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | tert-Butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = -0.9 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A 0.9 log unit shift in XLogP is large enough to significantly alter a lead compound's solubility, metabolic stability, and off-target binding profile, making the target compound a strategically distinct choice for medicinal chemists optimizing ADME properties.
- [1] PubChem. (2025). Compound Summary for CID 58438953: XLogP3-AA = -0.3. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 10631283 (1-Boc-3-cyanoazetidine): XLogP3-AA = 0.6. National Center for Biotechnology Information. View Source
